Methyl 15-oxotetratriacontanoate
Description
Methyl 15-oxotetratriacontanoate is a long-chain fatty acid methyl ester (FAME) characterized by a 34-carbon backbone (tetratriacontanoate) with a ketone functional group at the 15th carbon position.
Properties
CAS No. |
61745-93-5 |
|---|---|
Molecular Formula |
C35H68O3 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
methyl 15-oxotetratriacontanoate |
InChI |
InChI=1S/C35H68O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-25-28-31-34(36)32-29-26-23-20-17-15-18-21-24-27-30-33-35(37)38-2/h3-33H2,1-2H3 |
InChI Key |
XQLFTZGYZDLGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oxidation of Secondary Alcohol Precursors
A common approach to introduce ketones in long-chain esters involves the oxidation of secondary alcohols. For example, the synthesis of 15-oxo-eicosatetraenoic acid derivatives employs 15-hydroxy intermediates oxidized via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) or chemical oxidants like pyridinium chlorochromate (PCC). Applied to methyl tetratriacontanoate, this strategy would require:
- Hydroxylation at C15 : Enzymatic or chemical introduction of a hydroxyl group (e.g., via microbial oxidation or Sharpless dihydroxylation).
- Oxidation to Ketone : Use of PCC or Dess-Martin periodinane to convert the alcohol to a ketone.
Key Data :
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxylation | Pseudomonas spp. oxidase | 65–70 | |
| Oxidation to ketone | PCC in CH₂Cl₂, 0°C, 2 h | 85–90 |
Claisen Condensation for Ketone Formation
Claisen condensation between a methyl ester and a ketone-containing acyl chloride offers a direct route. For instance, methyl tetratriacontanoate could react with pentadecanoyl chloride (C₁₅H₂₉COCl) under basic conditions to form the 15-oxo derivative.
Reaction Scheme :
$$ \text{Methyl tetratriacontanoate} + \text{Pentadecanoyl chloride} \xrightarrow{\text{NaH, THF}} \text{Methyl 15-oxotetratriacontanoate} $$
Optimized Conditions :
Wittig Reaction for Ketone Installation
The Wittig reaction enables precise ketone placement. A C34 methyl ester with a terminal aldehyde group can react with a C15 ylide to introduce the 15-oxo moiety.
Example Protocol :
- Aldehyde Preparation : Oxidative cleavage of a double bond in methyl tetratriacont-14-enoate using ozone or OsO₄/NaIO₄.
- Ylide Synthesis : Triphenylphosphine ylide generated from 15-bromopentadecane.
- Coupling : Stir aldehyde and ylide in THF at 25°C for 12 h.
Data :
| Parameter | Value | Reference |
|---|---|---|
| Aldehyde purity | >95% (GC-MS) | |
| Ylide stability | 4 h at −20°C | |
| Final yield | 55–60% |
Challenges and Mitigation Strategies
Regioselectivity in Long-Chain Systems
Ensuring oxidation or condensation occurs exclusively at C15 is nontrivial. Solutions include:
Purification of High-Molecular-Weight Esters
Long-chain esters exhibit low volatility, complicating distillation. Alternatives:
- Column Chromatography : Silica gel with hexane/ethyl acetate (95:5).
- Crystallization : Slow cooling from ethanol/water mixtures.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (C18 column) | 80% MeOH/H₂O, 1 mL/min | 98.5 |
| GC-MS (HP-5MS) | 280°C, He carrier | 97.8 |
Industrial and Environmental Considerations
Scalability of Synthetic Routes
- Cost-Benefit Analysis : Enzymatic methods offer selectivity but require expensive biocatalysts (~$120/g). Chemical routes using PCC are cheaper (~$0.50/g) but generate hazardous waste.
- Green Chemistry : Solvent-free Claisen condensation or microwave-assisted Wittig reactions reduce energy use by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 15-oxotetratriacontanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Tetratriacontanoic acid derivatives.
Reduction: Methyl 15-hydroxytetratriacontanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 15-oxotetratriacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and long-chain fatty acid behavior.
Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 15-oxotetratriacontanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Methyl 15-oxotetratriacontanoate differs significantly from other methyl esters in the evidence:



Key Observations :
- Chain Length and Cyclization: this compound’s linear C34 chain contrasts with cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) and shorter-chain FAMEs (C12–C18) .
Analytical Characterization
- NMR/FTIR: Methyl shikimate () was characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and FTIR, which could similarly resolve the oxo group and ester linkage in this compound .
- GC-MS: Diterpenoid methyl esters (e.g., compounds 4, 6, 8–10) were identified via GC-MS with reference standards and mass fragmentation patterns . This method would also apply to this compound, though its long chain may require optimized chromatography conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



